sodium;3-hydroxybutanoate

NLRP3 inflammasome immunology inflammation

Sodium 3-hydroxybutanoate (synonyms: sodium β-hydroxybutyrate, sodium DL-3-hydroxybutyrate, sodium 3-hydroxybutyrate; CAS 150-83-4; molecular formula C₄H₇NaO₃; molecular weight 126.09 g/mol) is the sodium salt of 3-hydroxybutanoic acid, a four-carbon hydroxy monocarboxylic acid. It exists as a racemic mixture (DL-) of D- and L- enantiomers unless specified as the stereochemically pure (R)- or (S)- enantiomer.

Molecular Formula C4H7NaO3
Molecular Weight 126.09 g/mol
Cat. No. B7767290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;3-hydroxybutanoate
Molecular FormulaC4H7NaO3
Molecular Weight126.09 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O.[Na+]
InChIInChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
InChIKeyNBPUSGBJDWCHKC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Hydroxybutanoate for Research and Industrial Procurement: Compound Class and Core Characteristics


Sodium 3-hydroxybutanoate (synonyms: sodium β-hydroxybutyrate, sodium DL-3-hydroxybutyrate, sodium 3-hydroxybutyrate; CAS 150-83-4; molecular formula C₄H₇NaO₃; molecular weight 126.09 g/mol) is the sodium salt of 3-hydroxybutanoic acid, a four-carbon hydroxy monocarboxylic acid. It exists as a racemic mixture (DL-) of D- and L- enantiomers unless specified as the stereochemically pure (R)- or (S)- enantiomer [1]. The compound is a ketone body metabolite that serves as an alternative energy substrate, is endogenously produced in the liver during fasting or ketogenic states, and functions as a signaling molecule with roles in histone deacetylase (HDAC) inhibition and metabolic regulation .

Why Sodium 3-Hydroxybutanoate Cannot Be Substituted by Other Ketone Body Salts or Esters Without Validation


Sodium 3-hydroxybutanoate is not functionally interchangeable with related short-chain fatty acid salts (e.g., sodium butyrate) or other ketone body formulations (e.g., ketone esters, alternative cation salts) without empirical verification. Sodium butyrate, while structurally similar, demonstrates distinct biological efficacy in comparative models [1]. Even within the 3-hydroxybutyrate chemical class, the counterion identity (Na⁺ vs K⁺, Ca²⁺, Mg²⁺) and stereochemical composition (racemic DL- vs enantiopure D- or L-) substantially alter pharmacokinetic profiles, tissue distribution, and specific biological activities, including NLRP3 inflammasome modulation and HDAC inhibition [2]. These differences preclude simple molar-equivalent substitution in research or industrial applications.

Quantitative Differentiation of Sodium 3-Hydroxybutanoate Against Key Comparators


NLRP3 Inflammasome Inhibition: Sodium 3-Hydroxybutanoate Lacks Direct Inhibitory Activity Observed with β-Hydroxybutyric Acid

Sodium 3-hydroxybutanoate (NaBHB) does not inhibit NLRP3 inflammasome activation, in direct contrast to β-hydroxybutyric acid (BHBA) enantiomers which function equivalently to dose-dependently inhibit NLRP3-induced IL-1β secretion [1]. In J774.1 macrophages primed with LPS and stimulated with ATP, increasing concentrations of racemic (R,S)-BHBA or its individual enantiomers inhibited IL-1β secretion, whereas racemic (R,S)-NaBHB showed no inhibitory effect [1].

NLRP3 inflammasome immunology inflammation

Enantiomer-Specific Pharmacokinetics: L-3-Hydroxybutyrate Exhibits Significantly Higher Cmax and AUC than D-3-Hydroxybutyrate Following Oral DL-3-Hydroxybutyrate Administration

Following oral administration of racemic DL-3-hydroxybutyrate salt, the L-enantiomer achieves substantially higher plasma concentrations than the D-enantiomer [1]. In healthy rats, D,L-3-HB administration significantly increased Cmax and AUC of D-3-HB in a dose-dependent manner, whereas for L-3-HB the increases were significant compared to controls but not dose-proportional [1].

pharmacokinetics metabolism enantiomer distribution

In Vitro Antioxidant and Anti-Apoptotic Efficacy: 3-Hydroxybutyric Acid Demonstrates Superior Activity Relative to Sodium 3-Hydroxybutanoate

In a direct comparative study, 3-hydroxybutyric acid (3HBH) exhibited stronger anti-oxidative and anti-apoptotic activity than sodium 3-hydroxybutanoate (3HBNa) on H₂O₂-induced BV2 microglial cells, with 3HBH demonstrating superior activation of the SIRT3/FOXO3A signaling pathway [1].

antioxidant apoptosis SIRT3/FOXO3A pathway

Cardiovascular Hemodynamics: L-3-Hydroxybutyrate Enantiomer Exerts Stronger Cardiac Output Increase than D-3-Hydroxybutyrate

In a porcine model, L-3-hydroxybutyrate exerted a stronger hemodynamic response than D-3-hydroxybutyrate due to higher circulating 3-OHB levels. Racemic D/L-3-OHB and L-3-OHB infusions increased cardiac output (CO) by 2.7 L/min (P<0.003), whereas D-3-OHB increased CO nonsignificantly (P=0.2) [1].

cardiovascular hemodynamics cardiac output

Clinical Efficacy in Inherited Metabolic Disorders: Sodium DL-3-Hydroxybutyrate Enables Rapid Recovery in Acute Metabolic Decompensation

Sodium DL-3-hydroxybutyrate (S DL-3-OHB) has demonstrated clinical utility in severe acute neuro-metabolic compromise in patients with inherited ketone body synthetic disorders, including multiple acyl-CoA dehydrogenase deficiency (MADD), where alternative therapies are scarce [1]. In three cases of metabolic decompensation (CACT deficiency, HMGCL deficiency, CPT II deficiency), intensive therapy with adjunctive S DL-3-OHB led to rapid and sustained recovery [1].

metabolic decompensation MADD fatty acid oxidation disorders

Solubility and Physical Properties: Sodium 3-Hydroxybutanoate Exhibits Distinct Solubility Profile Relative to Alternative Salt Forms

Sodium 3-hydroxybutanoate is freely soluble in water, with reported water solubility of 88.1 mg/mL (0.698 mol/L) for the racemic form and 100 mg/mL (793.08 mM) for the (R)-enantiomer . These solubility values are characteristic of the sodium salt and may differ from other cation forms (e.g., potassium, calcium, magnesium) which are commonly used in mixed salt formulations.

solubility formulation physical chemistry

Optimal Procurement and Application Scenarios for Sodium 3-Hydroxybutanoate Based on Verified Differential Evidence


In Vivo Ketogenic Supplementation Studies Requiring Stable, Orally Bioavailable Ketone Body Source

Sodium 3-hydroxybutanoate is well-suited for in vivo studies of exogenous ketosis where a racemic mixture of D- and L- enantiomers is acceptable or desired. The compound demonstrates enantiomer-specific pharmacokinetics with L-3-HB achieving substantially higher plasma concentrations than D-3-HB [1]. This property may be advantageous in studies requiring sustained elevation of circulating ketone bodies. For in vitro applications, however, the free acid form (3HBH) is recommended based on superior antioxidant and anti-apoptotic activity [2].

Clinical Investigation and Therapeutic Development for Inherited Metabolic Disorders

Sodium DL-3-hydroxybutyrate has demonstrated clinical efficacy in severe acute neuro-metabolic compromise associated with inherited ketone body synthetic disorders, including multiple acyl-CoA dehydrogenase deficiency (MADD), carnitine-acylcarnitine translocase deficiency, HMG-CoA lyase deficiency, and carnitine palmitoyltransferase II deficiency [1]. The compound enables rapid recovery in acute metabolic crises where alternative therapeutic options are limited, establishing its role as a critical pharmaceutical intermediate for research and development in rare metabolic diseases.

Cardiovascular Research Investigating Enantiomer-Specific Hemodynamic Effects

The differential cardiovascular effects of D- and L-3-hydroxybutyrate enantiomers—specifically, the stronger cardiac output increase mediated by L-3-OHB and racemic D/L-3-OHB compared to D-3-OHB [1]—support the use of sodium 3-hydroxybutanoate (particularly racemic or enantiopure L-form) in cardiovascular research applications. Studies examining 3-hydroxybutyrate-mediated afterload reduction and cardiac output enhancement should carefully select the enantiomeric composition based on the specific hemodynamic endpoints of interest.

Formulation Development Requiring Defined Aqueous Solubility

With documented water solubility of 88.1 mg/mL for the racemic form and 100 mg/mL for the (R)-enantiomer [1][2], sodium 3-hydroxybutanoate provides a predictable solubility baseline for aqueous formulation development. This specification is essential for researchers designing dissolution protocols, preparing stock solutions, or developing oral and parenteral formulations where precise solubility parameters are required for reproducibility.

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